tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxy-methyl-imidazole group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of tosylated derivatives.
Scientific Research Applications
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and hydrophobic interactions with proteins or enzymes. The imidazole ring may play a crucial role in binding to active sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate is unique due to the presence of the hydroxy-methyl-imidazole group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H25N3O3 |
---|---|
Molecular Weight |
295.38 g/mol |
IUPAC Name |
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)18-7-5-11(6-8-18)13(19)12-9-16-10-17(12)4/h9-11,13,19H,5-8H2,1-4H3 |
InChI Key |
JGWVZXQGRVTOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CN=CN2C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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